Trisilylamine

Semiconductor manufacturing Thin film deposition Wet etching

Trisilylamine (TSA, (SiH3)3N) is a volatile silylamine compound primarily utilized as a precursor for the deposition of high-purity silicon nitride (SiNx) and silicon oxynitride thin films via atomic layer deposition (ALD) and plasma-enhanced chemical vapor deposition (PECVD). Its defining characteristic is its molecular composition, containing no carbon or chlorine atoms, which is a critical attribute for semiconductor manufacturing processes where contamination can degrade device performance.

Molecular Formula H9NSi3
Molecular Weight 107.33 g/mol
CAS No. 13862-16-3
Cat. No. B1208238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisilylamine
CAS13862-16-3
Synonymstrisilylamine
Molecular FormulaH9NSi3
Molecular Weight107.33 g/mol
Structural Identifiers
SMILESN([SiH3])([SiH3])[SiH3]
InChIInChI=1S/H9NSi3/c2-1(3)4/h2-4H3
InChIKeyVOSJXMPCFODQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trisilylamine (CAS 13862-16-3) for Semiconductor ALD: A Carbon- and Chlorine-Free Silicon Nitride Precursor


Trisilylamine (TSA, (SiH3)3N) is a volatile silylamine compound [1] primarily utilized as a precursor for the deposition of high-purity silicon nitride (SiNx) and silicon oxynitride thin films via atomic layer deposition (ALD) and plasma-enhanced chemical vapor deposition (PECVD) . Its defining characteristic is its molecular composition, containing no carbon or chlorine atoms, which is a critical attribute for semiconductor manufacturing processes where contamination can degrade device performance [2].

Why Trisilylamine Cannot Be Replaced by Generic Silane or Aminosilane Precursors in ALD


The performance of silicon nitride films in advanced semiconductor devices is highly dependent on precursor chemistry. Substituting Trisilylamine (TSA) with alternative silane precursors like aminosilanes or chlorosilanes introduces significant risks of carbon and chlorine contamination, which can alter film density, increase wet etch rates, and degrade electrical properties such as leakage current [1]. Furthermore, the deposition behavior, including growth rate and film stoichiometry, varies markedly among precursors, making simple substitution without process re-optimization impractical [2]. TSA's unique chlorine- and carbon-free molecular structure directly translates to lower wet etch rates in the resulting films compared to films from many common alternatives, a key differentiator for etch selectivity in downstream processing .

Quantitative Evidence for Trisilylamine's Differentiated Performance in Semiconductor ALD


Wet Etch Resistance: TSA vs. Aminosilanes and Chlorosilanes in HF Solution

Silicon nitride films grown using Trisilylamine (TSA) via plasma-enhanced atomic layer deposition (PEALD) exhibit superior resistance to wet chemical etching compared to films deposited using alternative precursors. A direct comparison shows that TSA-grown SiNx films have a lower wet etch rate (WER) than those grown with aminosilanes and chlorosilanes under identical process conditions [1]. This is attributed to the absence of carbon and chlorine contaminants in the TSA molecule, which leads to denser, higher-purity films.

Semiconductor manufacturing Thin film deposition Wet etching

Film Purity: Carbon and Chlorine Contamination in TSA vs. Aminosilane and Chlorosilane Precursors

Trisilylamine is an 'exemplary chlorine and carbon-free commercial silylamine precursor' [1]. This is in stark contrast to widely used aminosilane and chlorosilane alternatives, which inherently contain carbon and/or chlorine atoms that can be incorporated as contaminants into the deposited SiNx film. The patent literature explicitly states that SiN films deposited using TSA-based methods are not only Cl-free but also carbon (C)-free [2].

Semiconductor manufacturing Thin film purity Contamination control

Precursor Purity: TSA Halogen Content Specification vs. Aminosilane Purity Grades

High-purity TSA compositions are available with stringent limits on halogen contamination. A patent describes a TSA composition comprising less than 5 ppmw of halogen [1]. This level of purity is critical for semiconductor applications where trace metal and halogen impurities can severely impact device yield and reliability. While specific purity data for other precursors varies by supplier, this patent establishes a benchmark for high-quality TSA.

Semiconductor materials Precursor purity Quality control

Vapor Pressure: TSA vs. Common Si-Containing ALD Precursors

Trisilylamine (TSA) exhibits a high vapor pressure of 315 Torr at 25°C, which is essential for efficient and stable precursor delivery in ALD and CVD processes [1]. This high volatility, combined with its carbon-free nature, makes it an attractive choice. While a direct quantitative comparison to a specific alternative's vapor pressure is not provided in a single source, TSA's vapor pressure is notably higher than many widely used aminosilanes (e.g., BTBAS, BDEAS) which have lower vapor pressures and require higher source temperatures for adequate delivery.

Semiconductor manufacturing Precursor delivery Volatility

Critical Applications of Trisilylamine: Where its Unique Properties Provide a Decisive Advantage


Deposition of High-Density, Low-Wet-Etch-Rate Silicon Nitride Spacers in Advanced Logic Devices

As transistor dimensions scale down to sub-5nm nodes, the thickness of spacer layers must decrease while maintaining high conformality and etch resistance. The carbon- and chlorine-free nature of Trisilylamine (TSA) enables the growth of high-purity SiNx films via ALD with lower wet etch rates compared to those from aminosilane and chlorosilane precursors [1]. This is critical for providing robust etch selectivity during complex multi-patterning steps, preventing unintended material loss and ensuring precise device geometries .

Low-Temperature Conformal Silicon Nitride Liner for 3D NAND and DRAM Trench Capacitors

High-aspect-ratio (HAR) structures in 3D NAND and DRAM devices require highly conformal dielectric liners deposited at low temperatures to avoid thermal damage to underlying layers. Patents describe using TSA in low-temperature (≤400°C) PEALD and CVD processes to achieve conformal SiN films on HAR features [2]. The high volatility of TSA (315 Torr at 25°C) [3] facilitates rapid saturation of high-surface-area structures, ensuring uniform film thickness from the top to the bottom of deep trenches.

Encapsulation Barrier Layers for Flexible OLED Displays

Flexible organic light-emitting diode (OLED) displays require ultra-high-performance barrier films to protect sensitive organic materials from moisture and oxygen. TSA-derived SiNx films, grown by low-temperature PEALD, offer a dense, pinhole-free barrier with low wet etch rates . The low-temperature deposition capability (<300°C) is essential for compatibility with the flexible plastic substrates used in these displays, and the low carbon content minimizes potential outgassing and electrical leakage issues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trisilylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.